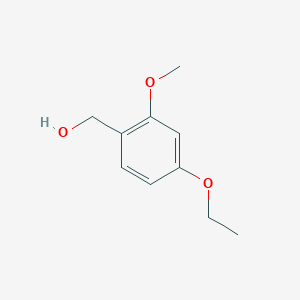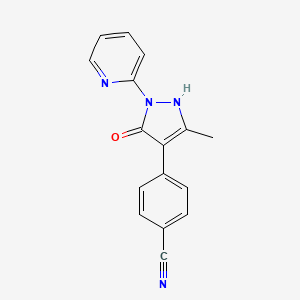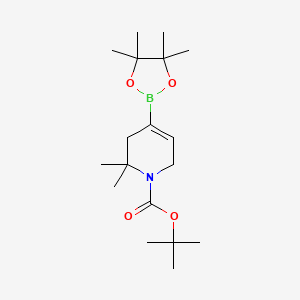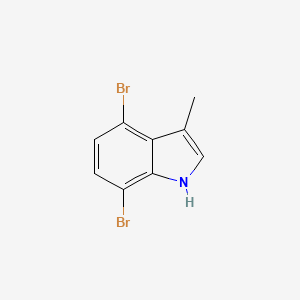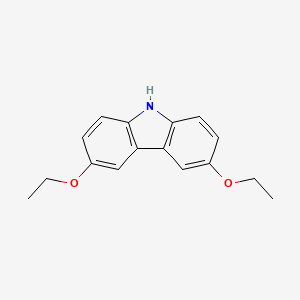
3,6-Diethoxy-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diethoxy-9H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely studied for their applications in organic electronics, pharmaceuticals, and materials science. The presence of ethoxy groups at the 3 and 6 positions of the carbazole ring enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,6-Diethoxy-9H-carbazole typically begins with carbazole as the core structure.
Ethoxylation: The introduction of ethoxy groups at the 3 and 6 positions can be achieved through an ethoxylation reaction. This involves the reaction of carbazole with ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C) to ensure complete substitution.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis of this compound can be performed in batch reactors where precise control over reaction conditions is maintained.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,6-Diethoxy-9H-carbazole can undergo oxidation reactions to form carbazole-3,6-dione derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrocarbazole derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Carbazole-3,6-dione derivatives.
Reduction Products: Dihydrocarbazole derivatives.
Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: 3,6-Diethoxy-9H-carbazole is used in the synthesis of organic semiconductors and light-emitting diodes due to its excellent charge transport properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells as a donor material.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of anticancer and antimicrobial agents.
Biological Probes: It is used as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Industry:
Materials Science: this compound is used in the production of high-performance polymers and resins.
Dyes and Pigments: It serves as a precursor for the synthesis of various dyes and pigments used in the textile and printing industries.
Mécanisme D'action
Molecular Targets and Pathways:
Electronic Properties: The ethoxy groups enhance the electron-donating ability of the carbazole ring, making it an effective material for electronic applications.
Biological Activity: In pharmaceuticals, the compound interacts with specific enzymes or receptors, leading to its therapeutic effects. The exact mechanism depends on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
3,6-Dimethoxy-9H-carbazole: Similar in structure but with methoxy groups instead of ethoxy groups. It has different solubility and reactivity properties.
3,6-Diethylamino-9H-carbazole: Contains diethylamino groups, which significantly alter its electronic properties and applications.
3,6-Dichloro-9H-carbazole: Substituted with chlorine atoms, leading to different chemical reactivity and applications.
Uniqueness:
Solubility: The ethoxy groups in 3,6-Diethoxy-9H-carbazole enhance its solubility in organic solvents compared to its methoxy counterpart.
Reactivity: The presence of ethoxy groups makes it more reactive in certain substitution reactions, providing a versatile platform for further functionalization.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
3,6-diethoxy-9H-carbazole |
InChI |
InChI=1S/C16H17NO2/c1-3-18-11-5-7-15-13(9-11)14-10-12(19-4-2)6-8-16(14)17-15/h5-10,17H,3-4H2,1-2H3 |
Clé InChI |
NHMBEUAFNAIECC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



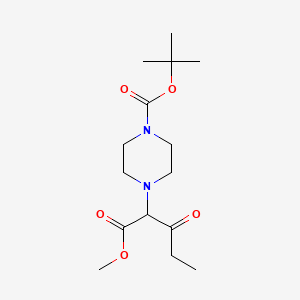
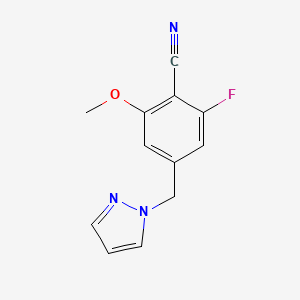

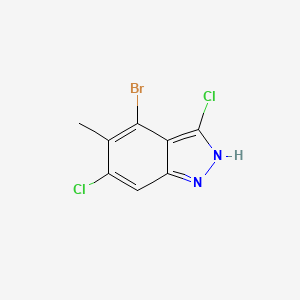
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)


